N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c19-14(17-3-7-21-8-4-17)16-13-9-15-18(11-13)10-12-1-5-20-6-2-12/h9,11-12H,1-8,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJACPORTWEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Morpholine Ring: This involves the cyclization of diethanolamine with formaldehyde.
Formation of the Oxane Ring: This can be synthesized by hydrogenation of dihydropyran using a catalyst like Raney nickel.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives at the pyrazole ring.
Scientific Research Applications
Chemistry
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it suitable for the development of new compounds with tailored properties.
Biology
The compound is being investigated for its potential as a bioactive compound with various biological activities. Research has shown that it can interact with specific molecular targets, modulating their activity and leading to significant biological effects.
Medicine
This compound is explored for its therapeutic properties , particularly in:
- Anti-inflammatory Activity : Studies indicate that the compound may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Preliminary investigations suggest it may inhibit specific kinases involved in cancer progression, leading to reduced proliferation of cancer cells in vitro.
Industry
In industrial applications, this compound is used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as improved solubility or stability in various formulations.
Muscarinic Receptor Modulation
A study highlighted the positive allosteric modulation at muscarinic receptors by derivatives of pyrazole compounds, including N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-y}. This modulation enhances receptor responses to acetylcholine, suggesting therapeutic applications in treating central nervous system disorders like Alzheimer's disease.
Antioxidant Properties
Research demonstrated the compound's ability to scavenge free radicals in vitro, indicating potential utility in protecting against oxidative stress-related conditions.
Inhibition of Kinases
Preclinical evaluations showed promising inhibitory effects on specific kinases involved in cancer progression, leading to reduced proliferation of cancer cell lines.
Pharmacological Applications
Given its diverse biological activities, N-{1-[(oxan-4-y)methyl]-1H-pyrazol-4-y}morpholine-4-carboxamide has potential applications in:
Neuropharmacology : As a modulator of muscarinic receptors, it may be beneficial for neurodegenerative diseases.
Oncology : Its kinase inhibition properties could position it as a candidate for cancer therapy.
Antioxidant Therapy : The compound's ability to combat oxidative stress opens avenues for research into age-related diseases.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism in Oxan Substituents
A close analog, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide (CAS: 2034529-48-9), shares the same molecular formula (C₁₄H₂₂N₄O₃ ) and weight (294.35 g/mol ) but differs in the oxan substituent’s position (2-ylmethyl vs. 4-ylmethyl) . This positional isomerism likely influences:
Heterocyclic Core Modifications
Thiadiazole Derivatives ()
Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives incorporate a 1,3,4-thiadiazole ring instead of morpholine-4-carboxamide. These derivatives exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy . Key differences include:
- Synthesis : Thiadiazoles are synthesized via hydrazinecarbodithioate intermediates, whereas the target compound likely employs carboxamide coupling reactions .
Pyrazoline Derivatives ()
N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) feature a partially saturated pyrazole ring. These compounds’ confirmed crystal structures highlight planar geometries at the pyrazole N1 atom, a feature shared with the target compound. However, the morpholine-4-carboxamide group in the target may improve solubility compared to halogenated pyrazolines .
Morpholine-Containing Analogs
MSC2360844 ()
MSC2360844 (6-fluoro-3-(morpholin-4-yl carbonyl)-1-[4-(morpholin-4-yl methyl)phenyl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide) shares the morpholine carbonyl group but incorporates a sulfur-containing thiochromeno ring. This structural divergence likely impacts:
- Metabolic Stability : Sulfur atoms may increase susceptibility to oxidative metabolism compared to the target compound’s oxygen-rich framework.
- Synthetic Complexity : MSC2360844 requires five synthetic steps, starting with thiochroman-4-one, whereas the target compound’s synthesis is undescribed but may involve simpler coupling reactions .
Miscellaneous Morpholine Derivatives ()
Compounds like 5-fluoro-N-(oxan-4-yl)pyridin-2-amine and methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine demonstrate the versatility of morpholine and pyrazole motifs. The former’s oxan-4-yl group mirrors the target compound’s substituent, suggesting shared synthetic intermediates (e.g., oxan-4-ylmethyl halides) .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a morpholine ring, a pyrazole ring, and an oxane (tetrahydropyran) ring. The synthesis typically involves multi-step organic reactions, including cyclization to form the pyrazole ring and subsequent functionalization to introduce the morpholine and oxane structures. Reaction conditions often require catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Biological Activity Overview
The compound has been studied for various biological activities, including:
1. Anticancer Activity:
Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in low molar ranges against various cancer cell lines, suggesting potential as therapeutic agents .
2. Enzyme Inhibition:
this compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
3. Antibacterial Properties:
Studies have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could be a candidate for developing new antibacterial agents .
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that play critical roles in cellular processes. For example, the inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission in the nervous system .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide?
Synthesis optimization requires meticulous control of reaction parameters:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates, while reaction temperatures are tuned to balance reaction rate and byproduct formation .
- Stepwise purification : Column chromatography (silica gel) or preparative HPLC is employed to isolate intermediates, with purity confirmed via NMR and LC-MS .
- Functional group compatibility : Protecting groups may be needed for the morpholine or pyrazole moieties to prevent undesired side reactions .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using SHELXL software resolves the 3D conformation and validates bond angles/distances .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrazole C4 vs. morpholine carbons) .
- FT-IR : Identifies carbonyl (C=O) and amide (N-H) stretches .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₂₃N₅O₃) .
Advanced Research Questions
Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Target identification :
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to enzymes (e.g., kinases) or receptors .
- Enzyme inhibition assays : Measures IC₅₀ values against purified targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- Cellular pathway analysis : Transcriptomic/proteomic profiling identifies downstream effects (e.g., apoptosis markers in cancer cell lines) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Reproducibility checks : Verify assay conditions (e.g., cell line viability, serum concentration) and compound purity (>95% by HPLC) .
- Metabolite profiling : LC-MS/MS detects degradation products or active metabolites that may influence results .
- Statistical rigor : Use multivariate analysis (ANOVA) to account for batch effects or inter-lab variability .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation : Modify the oxan-4-ylmethyl or morpholine groups and test analogs for bioactivity shifts (e.g., logP changes affecting membrane permeability) .
- QSAR modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., topological polar surface area) with activity .
- Crystallographic data : Compare ligand-receptor binding modes of analogs to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Q. What analytical techniques characterize the compound’s physicochemical stability?
- Thermal analysis : DSC/TGA profiles decomposition temperatures and phase transitions .
- Solubility studies : Shake-flask method quantifies solubility in buffers (pH 1–7.4) and solvents (e.g., DMSO for stock solutions) .
- Forced degradation : Expose to heat/light/humidity and monitor degradation via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
